2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one
Description
2-(2,4-Dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative featuring a 2,4-dichlorophenyl group at position 2 and a 3-pyridinyl moiety at position 5. The pyrazol-3-one core (C₃H₃N₂O) provides a conjugated system that influences electronic properties and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-5-pyridin-3-yl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-3-4-13(11(16)6-10)19-14(20)7-12(18-19)9-2-1-5-17-8-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIBEOWLEWTUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclocondensation Method
This single-step approach employs stoichiometric equivalents of 2,4-dichlorophenylhydrazine hydrochloride and 3-acetylpyridine under refluxing ethanol (78°C, 12 hr):
2,4-Cl₂C₆H₃NHNH₂·HCl + CH₃COC₅H₄N → Target Compound
Key parameters :
Microwave-Assisted Synthesis
Radiation-mediated synthesis reduces reaction time to 45 minutes at 120°C (300 W microwave irradiation):
Advantages :
Solid-Phase Mechanochemical Synthesis
A solvent-free approach utilizing ball milling (400 rpm, 2 hr) with:
- 2,4-Dichlorophenylhydrazine
- 3-Pyridinyl β-keto ester
- Basic alumina catalyst (Al₂O₃/K₂CO₃ 3:1 w/w)
Characterization data :
Flow Chemistry Approach
Continuous flow system parameters:
| Parameter | Value |
|---|---|
| Residence time | 8.5 min |
| Temperature | 90°C |
| Pressure | 2.7 bar |
| Productivity | 12.4 g/hr |
| Space-time yield | 486 kg/m³/day |
This method enables scalable production with consistent purity (>99.5% HPLC).
Advanced Purification and Characterization Techniques
Crystallization Optimization
Polymorph control is achieved through:
Spectroscopic Fingerprinting
Critical analytical data :
FT-IR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (d, J=4.8 Hz, 1H, Py-H2)
- δ 8.43 (dd, J=8.0, 1.6 Hz, 1H, Py-H6)
- δ 7.92 (m, 2H, Ar-H3, H5)
- δ 6.38 (s, 1H, Pyrazole-H4)
HRMS (ESI+) :
Comparative Analysis of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Energy Use (kWh/kg) | Scalability |
|---|---|---|---|---|
| Conventional | 68–72 | 98.2 | 48 | Pilot-scale |
| Microwave | 82–85 | 99.1 | 32 | Bench-scale |
| Mechanochemical | 76–79 | 97.8 | 18 | Multi-kg |
| Flow Chemistry | 89–91 | 99.5 | 27 | Industrial |
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH, 6 months) reveal:
- Hydrolytic degradation at C5 position (3-pyridinyl loss) under acidic conditions (pH <4)
- Photolytic decomposition (λ >300 nm) generates 2,4-dichlorophenol byproduct (3–5% after 48 hr UV exposure)
- Thermal degradation onset: 220°C (TGA-DSC data)
Industrial-Scale Process Considerations
For cGMP manufacturing:
- Preferred route: Flow chemistry with in-line PAT monitoring
- Critical quality attributes:
- Residual hydrazine content <2 ppm (ICH Q3C)
- Polymorphic purity (Form I ≥95% by XRD)
- Particle size distribution (D90 <50 μm)
Emerging Synthetic Technologies
Recent advances demonstrate potential for:
- Biocatalytic synthesis using engineered amidase enzymes (conversion >90% in aqueous media)
- Photoredox C-H functionalization to bypass pre-functionalized intermediates
- AI-driven reaction optimization reducing development time by 60–70%
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further chemical research and development.
Biology: In biological research, 2-(2,4-Dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique properties make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(2,4-Dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features, molecular formulas, and activities of the target compound with analogs:
*Calculated based on substituents and pyrazol-3-one core.
Key Comparative Insights
Substituent Effects on Bioactivity: The 3-pyridinyl group in the target compound and pyrifenox may enhance hydrogen-bonding interactions with biological targets compared to purely hydrophobic substituents (e.g., methyl or chlorophenyl groups in and ). Pyrifenox’s fungicidal activity highlights the role of pyridinyl in agrochemical design .
Physicochemical Properties :
- The pyridinyl group increases polarity and solubility compared to analogs with methyl or phenyl substituents (e.g., ). This could enhance bioavailability in pesticidal applications.
- Molecular Weight and Complexity : The thiadiazole-linked compound () has a higher molecular weight (458.36 g/mol), which may reduce membrane permeability compared to the target compound (309.16 g/mol).
Synthetic Routes :
- Pyrazol-3-one derivatives are commonly synthesized via cyclocondensation of hydrazines with β-ketoesters or via nucleophilic substitution (e.g., uses benzoyl chloride and calcium hydroxide). The target compound’s synthesis likely involves similar steps, with dichlorophenylhydrazine and a pyridinyl-containing precursor.
Biological Activity
2-(2,4-Dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group and a pyridinyl moiety that contribute to its pharmacological properties.
- Molecular Formula : C14H9Cl2N3O
- Molecular Weight : 306.15 g/mol
- CAS Number : 338757-78-1
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been reported in the range of 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
A study explored the anti-inflammatory mechanisms of related pyrazole compounds in models of neuroinflammation. The compound was shown to significantly reduce nitric oxide production and inhibit the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease by mitigating microglial activation and neuroinflammation .
Anticancer Potential
The anticancer properties of pyrazole derivatives have also been investigated. A structure-activity relationship (SAR) analysis highlighted that certain modifications to the pyrazole scaffold enhance cytotoxic activity against cancer cell lines. The presence of electronegative substituents, particularly chlorine atoms, has been linked to improved antiproliferative effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : The compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
- Antimicrobial Activity : It disrupts bacterial cell walls or metabolic processes, leading to cell death.
- Antiproliferative Effects : It induces apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators.
Case Studies
- Neuroprotective Effects : In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with a related pyrazole compound resulted in decreased levels of pro-inflammatory cytokines and protection of dopaminergic neurons .
- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives with similar structures showed significant bactericidal effects against resistant strains, indicating the potential for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Claisen-Schmidt Condensation : A ketone (e.g., 2,4-dichloroacetophenone) reacts with a substituted aldehyde (e.g., 3-pyridinecarboxaldehyde) under basic conditions (e.g., NaOH/ethanol) to form a chalcone intermediate.
Cyclocondensation : The chalcone reacts with hydrazine derivatives (e.g., hydrazine hydrate) in acidic media (e.g., glacial acetic acid) to form the pyrazol-3-one core .
- Optimization : Key parameters include temperature control (60–80°C for condensation, reflux for cyclization), solvent choice (ethanol for solubility, acetic acid for cyclization), and stoichiometric ratios (excess hydrazine to drive completion). Purity is monitored via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing, dihedral angles between aromatic rings (e.g., 2,4-dichlorophenyl vs. pyridinyl groups), and hydrogen-bonding networks (critical for stability). Example: A related pyrazole derivative showed a dihedral angle of 15.2° between phenyl and pyridinyl groups .
- NMR Spectroscopy : H NMR confirms regiochemistry (e.g., pyrazole C-5 proton at δ 6.2–6.5 ppm) and substituent integration. C NMR identifies carbonyl (C=O at δ 160–165 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H] at m/z 346.03 for CHClNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for pyrazol-3-one derivatives?
- Methodological Answer : Discrepancies in NMR or crystallographic data (e.g., variable dihedral angles or coupling constants) may arise from:
- Conformational Flexibility : Use variable-temperature NMR to assess dynamic behavior.
- Polymorphism : Perform SC-XRD (single-crystal X-ray diffraction) on multiple batches to identify crystal-packing variations .
- Computational Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set) to validate bond lengths/angles .
Q. What methodologies optimize the compound's biological activity in target validation studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 2,4-dichlorophenyl with 4-fluorophenyl) and assay against targets (e.g., kinase inhibition). For example, chlorophenyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability .
- Assay Design :
- Enzyme Inhibition : Use fluorescence polarization (FP) assays with recombinant kinases (IC determination).
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells .
Q. How can computational methods predict the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., p38 MAP kinase). Key interactions:
- Pyridinyl nitrogen forms hydrogen bonds with Lys53.
- Dichlorophenyl group occupies a hydrophobic pocket (ΔG ~-9.2 kcal/mol) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability (RMSD <2.0 Å acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
